molecular formula C17H10BrNO4 B3653959 1-Bromonaphthalen-2-yl 4-nitrobenzoate

1-Bromonaphthalen-2-yl 4-nitrobenzoate

Cat. No.: B3653959
M. Wt: 372.2 g/mol
InChI Key: HLDGRUBPWBWAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromonaphthalen-2-yl 4-nitrobenzoate is an organic compound that combines a bromonaphthalene moiety with a nitrobenzoate group

Preparation Methods

The synthesis of 1-Bromonaphthalen-2-yl 4-nitrobenzoate typically involves the esterification of 1-bromonaphthalene-2-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete conversion.

Chemical Reactions Analysis

1-Bromonaphthalen-2-yl 4-nitrobenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for reductions, nucleophiles like amines for substitutions, and electrophiles like nitric acid for aromatic substitutions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromonaphthalen-2-yl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromonaphthalen-2-yl 4-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biochemical assays, the compound may act as an inhibitor or activator of certain enzymes by binding to their active sites. The pathways involved in its mechanism of action can vary widely and are often the subject of detailed scientific studies .

Comparison with Similar Compounds

1-Bromonaphthalen-2-yl 4-nitrobenzoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and applications.

Properties

IUPAC Name

(1-bromonaphthalen-2-yl) 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO4/c18-16-14-4-2-1-3-11(14)7-10-15(16)23-17(20)12-5-8-13(9-6-12)19(21)22/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDGRUBPWBWAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromonaphthalen-2-yl 4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
1-Bromonaphthalen-2-yl 4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
1-Bromonaphthalen-2-yl 4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
1-Bromonaphthalen-2-yl 4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
1-Bromonaphthalen-2-yl 4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
1-Bromonaphthalen-2-yl 4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.